molecular formula C24H21NP2 B1198248 N,N-Bis(diphenylphosphino)amine CAS No. 2960-37-4

N,N-Bis(diphenylphosphino)amine

Cat. No.: B1198248
CAS No.: 2960-37-4
M. Wt: 385.4 g/mol
InChI Key: AVYXASMIUOIQII-UHFFFAOYSA-N
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Description

N,N-Bis(diphenylphosphino)amine: is an organophosphorus compound with the molecular formula C24H21NP2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. Its stability in air and its ability to form stable complexes make it a valuable reagent in various chemical applications [2][2].

Scientific Research Applications

N,N-Bis(diphenylphosphino)amine has a wide range of applications in scientific research:

Safety and Hazards

“N,N-Bis(diphenylphosphino)amine” can cause skin irritation and serious eye irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

There is growing interest in embedding other donor atoms such as additional nitrogen (–NH–, –NR–) sites in the ligands . The incorporation of a nitrogen-based group can impart unusual reactivities and important catalytic applications . Therefore, the future research direction of “N,N-Bis(diphenylphosphino)amine” may focus on exploring its new reactivities and applications by incorporating different donor atoms.

Biochemical Analysis

Biochemical Properties

N,N-Bis(diphenylphosphino)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with transition metals, which can act as catalysts in biochemical reactions. For instance, this compound has been shown to interact with enzymes such as hydrogenases and oxidoreductases, facilitating electron transfer processes. Additionally, it can bind to proteins like albumin and histones, influencing their structural and functional properties .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. It can also affect the cell cycle by causing an accumulation of cells in the G0/G1 phase, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can bind to DNA and histones, leading to changes in gene expression. These interactions are crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity. For example, this compound can interact with enzymes involved in the tricarboxylic acid cycle, affecting the production of key metabolites such as adenosine triphosphate and nicotinamide adenine dinucleotide. These interactions highlight the compound’s role in regulating cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues can also vary, with higher accumulation observed in organs such as the liver and kidneys .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and histones .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(diphenylphosphino)amine can be synthesized through the reaction of diphenylphosphine with an amine. One common method involves the reaction of diphenylphosphine with ammonia or a primary amine in the presence of a base. The reaction typically proceeds as follows:

2Ph2PH+NH3Ph2P-NH-PPh2+H22 \text{Ph}_2\text{PH} + \text{NH}_3 \rightarrow \text{Ph}_2\text{P-NH-PPh}_2 + \text{H}_2 2Ph2​PH+NH3​→Ph2​P-NH-PPh2​+H2​

where Ph represents a phenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or distillation[2][2].

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(diphenylphosphino)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Bis(diphenylphosphino)methane
  • Bis(diphenylphosphino)ethane
  • Bis(diphenylphosphino)propane

Comparison: N,N-Bis(diphenylphosphino)amine is unique in its ability to form stable complexes with a wide range of metal ions. Compared to other similar compounds, it offers greater stability and versatility in coordination chemistry. Its unique structure allows for the formation of more stable and diverse metal complexes, making it a valuable reagent in various chemical applications [2][2].

Properties

IUPAC Name

[(diphenylphosphanylamino)-phenylphosphanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYXASMIUOIQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347453
Record name N,N-BIS(DIPHENYLPHOSPHINO)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2960-37-4
Record name N,N-BIS(DIPHENYLPHOSPHINO)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(diphenylphosphino)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N,N-Bis(diphenylphosphino)amine influence its coordination behavior?

A1: The P-N-P backbone of dppa provides a unique bite angle and flexibility that dictates its coordination modes. Research shows dppa can act as a monodentate, bridging, or chelating ligand depending on the metal center and reaction conditions. For instance, with platinum(II) complexes, dppa exhibits monodentate behavior with dppm and bridging coordination with dppm, dppe, dppp, dppb, and dppf. [] This versatility makes dppa a valuable tool for constructing diverse metal complexes with distinct properties.

Q2: What is the role of this compound in the synthesis of gold nanoclusters?

A2: In a study exploring novel gold nanoclusters, dppa was crucial in stabilizing a unique Au19 cluster. The resulting cluster, 2, featured a novel V-shaped alkynyl-gold motif, highlighting the influence of dppa on cluster architecture. [] This finding opens avenues for designing new alkynyl-protected gold nanoclusters with tailored properties for various applications.

Q3: Can this compound be used to modulate electronic coupling in metal complexes?

A3: Research on dimolybdenum(II) complexes demonstrates that dppa, alongside other diphosphine ligands, can effectively modulate electronic coupling. Introducing dppa into the dimolybdenum system resulted in the synthesis of trans-[Mo2(O2C-Fc)2(DPPX)2][BF4]2 complexes, where DPPX represents dppa, dppm, or dppe. [] Electrochemical analysis revealed a split of approximately 70 mV in the redox potentials of the ferrocenecarboxylate ligands, indicating electronic interaction influenced by the bridging dppa ligand.

Q4: How does this compound contribute to white phosphorus activation and functionalization?

A4: Studies highlight the significant role of dppa in activating and functionalizing white phosphorus (P4) using cobalt complexes. Employing dppa as a ligand led to the transformation of the P4 tetrahedron into a zig-zag chain, forming the complex [Co(Ph2PNHP(Ph2)PPPP(Ph2)NHPPh2)]BF4. [] This transformation underscores the potential of dppa-containing cobalt complexes in developing environmentally friendly routes to valuable phosphorus-containing compounds.

Q5: Are there any insights into the stability and performance of this compound-containing complexes?

A5: Research on dimolybdenum complexes provides insights into the stability of dppa-containing compounds. For example, trans-Mo2X2(O2C(CH2)nCH3)2(μ-dppa)2 complexes, where X is Cl or Br and n varies, were synthesized and characterized. Thermal analysis revealed varying melting points depending on the axial ligands and chain lengths, indicating the influence of structural modifications on thermal stability. []

Q6: What analytical techniques are employed to characterize this compound and its metal complexes?

A6: Various spectroscopic and analytical techniques are crucial for characterizing dppa-containing compounds. For instance, single-crystal X-ray diffraction analysis elucidated the three-dimensional structure of the Au19 nanocluster stabilized by dppa. [] Additionally, NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and elemental analysis are routinely employed to characterize dppa complexes and investigate their properties. [, , ]

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